
3,6-dichloro-N-(3-methyl-1-thiophen-2-ylbutyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dichloro-N-(3-methyl-1-thiophen-2-ylbutyl)pyridine-2-carboxamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. CTAP is a selective antagonist of the μ-opioid receptor, which is a protein that is involved in pain relief and addiction.
科学的研究の応用
Antimicrobial Activities
Antibacterial and Antifungal Properties : Some derivatives of pyridine-2-carboxamide, such as those studied by Özdemir et al. (2012) and Al-Omar & Amr (2010), have been evaluated for their antibacterial and fungicidal activities. These compounds showed significant antimicrobial activity, comparable to reference antibiotic drugs like streptomycin and fusidic acid (Özdemir, Dayan, Çetinkaya, & Akgül, 2012) (Al-Omar & Amr, 2010).
Activity Against Escherichia coli : Compounds with pyridinylpyrimidine structures, as studied by Brown and Cowden (1982), have shown activity as amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982).
Catalytic Properties
- Catalyst in Transfer Hydrogenation : The compound studied by Özdemir et al. (2012) has also been found to be an efficient catalyst for the transfer hydrogenation reaction of various ketones under mild conditions (Özdemir et al., 2012).
Chemical Synthesis
In Synthesis of Schiff Bases : Pyridine-2-carboxamide derivatives have been used in the synthesis of Schiff bases, which are potential antimicrobial agents. These Schiff bases are prepared from pyridinedicarbonyl dichloride and amino acids or their esters (Al-Omar & Amr, 2010).
In Synthesis of Triazolopyridine and Pyridotriazine Derivatives : The compound has been used in the synthesis of various novel pyridine and fused pyridine derivatives, with applications in antimicrobial and antioxidant activity (Flefel et al., 2018).
In Synthesis of Pyrimidine Derivatives : It has been used in the synthesis of new pyrimidine derivatives, which possess potential antimicrobial activities (Kolisnyk et al., 2015).
特性
IUPAC Name |
3,6-dichloro-N-(3-methyl-1-thiophen-2-ylbutyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2OS/c1-9(2)8-11(12-4-3-7-21-12)18-15(20)14-10(16)5-6-13(17)19-14/h3-7,9,11H,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFFZWDUXDBTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CS1)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-(3-methyl-1-thiophen-2-ylbutyl)pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1'-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2773648.png)
![4-[4-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2773653.png)
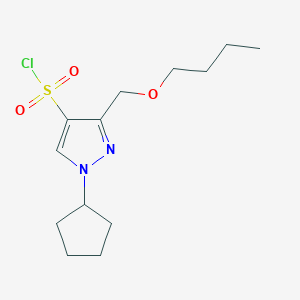
![2-Chloro-N-(4-chloro-3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2773656.png)

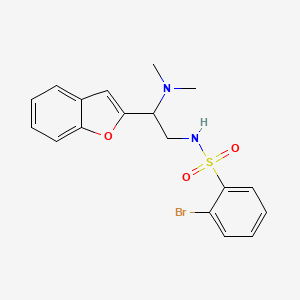
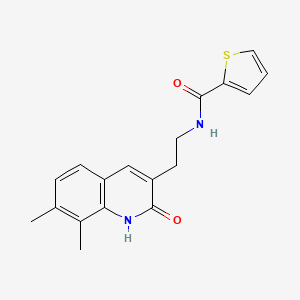
![1-(2-(diethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2773661.png)
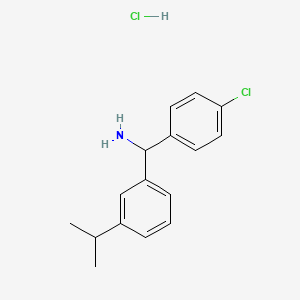
![1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole](/img/structure/B2773663.png)
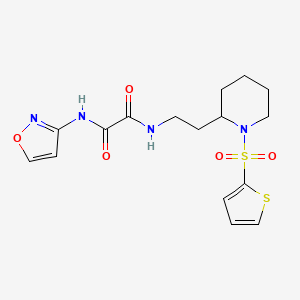
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2773667.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methyl-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B2773668.png)
![4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2773672.png)